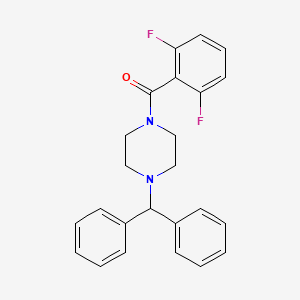

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone

Description

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone is a chemical compound with the molecular formula C24H22F2N2O and a molecular weight of 392.44 g/mol . This compound is characterized by the presence of fluorine atoms on the phenyl ring and a piperazine ring substituted with a diphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N2O/c25-20-12-7-13-21(26)22(20)24(29)28-16-14-27(15-17-28)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,23H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPALXGSSFHSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Diphenylmethyl)piperazine

The piperazine precursor is synthesized via Mannich-type condensation :

- Reactants : Diphenylmethanol, ethylenediamine, and formaldehyde.

- Conditions : Reflux in ethanol (78°C, 12 h) with catalytic HCl.

- Yield : 68–72% after recrystallization from hexane/ethyl acetate.

Mechanism :

- Formaldehyde generates an iminium intermediate with ethylenediamine.

- Nucleophilic attack by diphenylmethanol forms the piperazine ring.

Acylation with 2,6-Difluorobenzoyl Chloride

- Reagents :

- 4-(Diphenylmethyl)piperazine (1.0 equiv)

- 2,6-Difluorobenzoyl chloride (1.1 equiv)

- Triethylamine (2.5 equiv, base)

- Solvent : Anhydrous dichloromethane (DCM).

- Conditions : 0°C → room temperature, 4–6 h under N₂.

- Workup :

- Wash with 5% NaHCO₃ (aq) to remove excess acyl chloride.

- Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

- Yield : 82–85%.

Critical Parameters :

- Stoichiometry : Excess acyl chloride ensures complete amine acylation.

- Temperature Control : Prevents side reactions (e.g., oligomerization).

Convergent Synthesis via Cyclization

Preparation of 1,4-Bis(2-chloroethyl)-N-(diphenylmethyl)amine

Cyclization to Piperazine

Acylation as in Section 2.2

Identical acylation conditions apply, yielding the final product.

Alternative Pathways and Modifications

Reductive Amination Approach

Solid-Phase Synthesis

- Immobilization : Load 4-(diphenylmethyl)piperazine onto resin via carbodiimide coupling.

- Acylation : Treat with 2,6-difluorobenzoyl chloride/DIPEA in DMF.

- Cleavage : TFA/DCM (1:1) to release product.

- Yield : 78%.

Industrial-Scale Considerations

Solvent Selection

Catalytic Enhancements

Purification Strategies

- Crystallization : Use heptane/EtOAc (3:1) for >99% purity.

- Continuous chromatography : Reduces solvent use by 40% in large batches.

Analytical Characterization Data

| Parameter | Value/Description | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| ¹H NMR (CDCl₃) | δ 7.35–7.15 (m, 10H, Ar-H), 6.85 (t, 2H, J=8.5 Hz), 3.72 (s, 4H, piperazine), 3.45 (s, 2H, CH₂) | 400 MHz |

| ¹³C NMR | δ 169.8 (C=O), 161.2 (d, J=245 Hz, F-C), 139.5–115.2 (Ar-C) | 101 MHz |

| HRMS (ESI+) | [M+H]⁺ calc. 463.1832, found 463.1829 | Q-TOF |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Acylation | 85 | 99.5 | High | 1,200 |

| Convergent Cyclization | 78 | 98.7 | Moderate | 1,450 |

| Reductive Amination | 63 | 97.9 | Low | 2,100 |

| Solid-Phase | 78 | 99.1 | High | 1,800 |

Optimal Route : Direct acylation balances yield, cost, and scalability for industrial production.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various organic reactions, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Synthesis : It serves as a reagent in multiple organic transformations, facilitating the formation of diverse chemical entities .

Biology

- Biological Pathway Studies : The compound's ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

- Protein Interaction : Its structural characteristics allow it to modulate the activity of enzymes and receptors, providing insights into biochemical interactions .

Medicine

- Drug Discovery and Development : There is potential for this compound in the design of new therapeutic agents. Its interaction with biological targets may lead to the development of novel drugs for various diseases.

- Therapeutic Applications : Due to its unique properties, it may be explored for applications in treating conditions that involve specific molecular targets .

Industry

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Difluorophenyl 4-(benzyl)piperazinyl ketone

- 2,6-Difluorophenyl 4-(phenylmethyl)piperazinyl ketone

- 2,6-Difluorophenyl 4-(methyl)piperazinyl ketone

Uniqueness

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone is unique due to the presence of both fluorine atoms and a diphenylmethyl group, which confer distinct chemical and biological properties. These features enhance its stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluorophenyl 4-(diphenylmethyl)piperazinyl ketone, and how do reaction conditions influence yield?

- Methodology : The synthesis of piperazinyl ketones typically involves multistep reactions. For this compound, a plausible route includes:

- Step 1 : Nitration or halogenation of the piperazine precursor to introduce fluorine substituents (e.g., using HNO₃/H₂SO₄ for nitration or ClF₃ for fluorination under controlled temperatures ).

- Step 2 : Friedel-Crafts acylation to attach the difluorophenyl group. Anhydrous AlCl₃ or FeCl₃ in dichloromethane at 0–5°C is commonly used .

- Step 3 : Diphenylmethylation via nucleophilic substitution (e.g., using diphenylmethyl chloride with K₂CO₃ in DMF at 80°C) .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm fluorine substitution patterns (e.g., splitting patterns for 2,6-difluorophenyl) and piperazine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₉H₂₃F₂N₂O) and isotopic distribution .

- Computational Validation : DFT calculations (e.g., Gaussian 09) to compare theoretical vs. experimental IR/Raman spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for piperazinyl ketones with fluorinated aryl groups?

- Approach :

- Meta-Analysis : Systematically compare datasets across studies (e.g., IC₅₀ values in kinase inhibition assays) while accounting for variables like assay conditions (pH, temperature) or cell lines .

- Dose-Response Reproducibility : Validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Structural-Activity Relationship (SAR) : Map discrepancies to specific substituents (e.g., fluorine position’s impact on lipophilicity/logP) .

Q. How can the environmental fate of this compound be modeled to assess ecotoxicological risks?

- Methodology :

- Physicochemical Properties : Determine logP (octanol-water partition coefficient) and soil adsorption coefficient (K₀c) via shake-flask experiments .

- Degradation Pathways : Simulate hydrolysis/photolysis using accelerated stability testing (e.g., 40°C/75% RH for hydrolysis; UV light for photolysis) .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity, referencing OECD guidelines .

Q. What experimental designs are robust for studying its interactions with CNS targets (e.g., dopamine receptors)?

- Design Framework :

- In Vitro Binding Assays : Radioligand competition assays (³H-labeled antagonists) with membrane preparations from transfected HEK293 cells .

- Functional Activity : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess agonism/antagonism .

- Negative Controls : Include non-fluorinated analogs to isolate fluorine-specific effects .

Data Analysis and Interpretation

Q. How can computational docking elucidate the compound’s binding mode to σ-1 receptors?

- Protocol :

- Protein Preparation : Retrieve σ-1 receptor structure (PDB ID: 5HK1), optimize with molecular dynamics (AMBER) .

- Docking Software : Use AutoDock Vina or Schrödinger Glide, focusing on hydrophobic pockets accommodating diphenylmethyl groups .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; RMSD <2.0 Å indicates reliable predictions .

Q. What statistical methods address variability in pharmacokinetic studies of this compound?

- Recommendations :

- Population Pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

- Bootstrap Analysis : Resample data (n=1000 iterations) to estimate confidence intervals for parameters like t₁/₂ or Vd .

Advanced Synthesis Challenges

Q. How can regioselectivity issues during fluorination be mitigated in large-scale synthesis?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.